molecular formula C14H12O5 B13942330 4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester

4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13942330
M. Wt: 260.24 g/mol
InChI Key: WNHKIIZKFLSDOJ-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with a complex structure that includes both ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester typically involves the esterification of 8-hydroxy-2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetylation of the hydroxyl group is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous conditions for hydrolysis of the ester group.

Major Products Formed

    Oxidation: Formation of 8-oxo-2-naphthalenecarboxylic acid methyl ester.

    Reduction: Formation of 8-hydroxy-2-naphthalenemethanol.

    Substitution: Formation of 8-hydroxy-2-naphthalenecarboxylic acid.

Scientific Research Applications

4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets. The acetoxy group can be hydrolyzed to release acetic acid, which may interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-naphthalenecarboxylic acid methyl ester: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    8-Hydroxy-2-naphthalenecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.

Uniqueness

4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester is unique due to the presence of both acetoxy and hydroxyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 4-acetyloxy-8-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-8(15)19-13-7-9(14(17)18-2)6-11-10(13)4-3-5-12(11)16/h3-7,16H,1-2H3

InChI Key

WNHKIIZKFLSDOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC=C2O)C(=O)OC

Origin of Product

United States

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